Lipophilicity Advantage Over the Phenoxy Analog: Computed logP Differential of +0.5 Log Units
The target compound (CAS 477886-23-0) exhibits a computed XLogP3-AA of 3.7, compared to 3.2 for the direct phenoxy analog CAS 477886-20-7, where the 6-phenylsulfanyl group is replaced by a 6-phenoxy group [1][2]. This 0.5 log-unit increase in predicted lipophilicity is attributable to the replacement of the oxygen atom with a sulfur atom in the 6-substituent, and it represents a meaningful difference in predicted membrane permeability and distribution behavior.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 |
| Comparator Or Baseline | 4-((Methylsulfanyl)methyl)-6-phenoxy-2-(2-pyridinyl)pyrimidine (CAS 477886-20-7): XLogP3-AA = 3.2 |
| Quantified Difference | Δ logP = +0.5 (target is more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
An increase of 0.5 logP units translates to roughly a threefold increase in predicted octanol-water partition coefficient, which can significantly impact passive membrane permeability and tissue distribution in cell-based assays and in vivo studies.
- [1] PubChem CID 1471377. 4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine. XLogP3-AA = 3.7. View Source
- [2] PubChem CID 1471370. 4-((Methylsulfanyl)methyl)-6-phenoxy-2-(2-pyridinyl)pyrimidine. XLogP3-AA = 3.2. View Source
